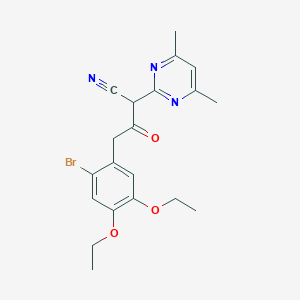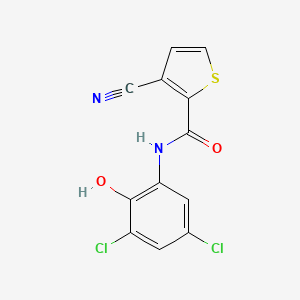
2-(3-methylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)aniline is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MPAP, and it has been found to have potential applications in various fields, including medicine, biology, and chemistry.
作用機序
The mechanism of action of MPAP involves the inhibition of various enzymes, such as monoamine oxidase, which are involved in the progression of various diseases. MPAP also acts as a potent antioxidant, which helps to prevent oxidative damage to cells and tissues. MPAP has been found to have potential neuroprotective effects, which may help to prevent the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
MPAP has been found to have various biochemical and physiological effects. MPAP has been shown to increase the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and sleep. MPAP has also been found to increase the levels of various antioxidants, such as glutathione, which helps to prevent oxidative damage to cells and tissues.
実験室実験の利点と制限
MPAP has several advantages for lab experiments. MPAP is a relatively stable compound, which makes it easy to handle and store. MPAP is also readily available in the market, which makes it easy to obtain. However, MPAP also has some limitations for lab experiments. MPAP is a relatively expensive compound, which may limit its use in certain experiments. MPAP also has limited solubility in water, which may make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the use of MPAP in scientific research. One of the most significant future directions is in the development of novel therapeutics for various diseases, such as Alzheimer's disease and Parkinson's disease. MPAP has been found to have potential therapeutic effects in these diseases, and further research is needed to explore its full potential. Another future direction is in the development of new synthetic methods for the production of MPAP, which may help to reduce the cost of the compound and make it more readily available for research. Finally, future research may also focus on the optimization of the biochemical and physiological effects of MPAP, which may help to improve its therapeutic potential.
合成法
The synthesis method of MPAP involves the reaction of 2-(3-methylpyrazol-1-yl)aniline with pyridine-2-carbaldehyde in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
MPAP has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of MPAP is in the field of medicine. MPAP has been found to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. MPAP has been shown to inhibit the activity of enzymes, such as monoamine oxidase, which are involved in the progression of these diseases.
特性
IUPAC Name |
2-(3-methylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-13-9-11-20(19-13)16-8-3-2-7-15(16)18-12-14-6-4-5-10-17-14/h2-11,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAQTJILVRHIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)
![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)
![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)

![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)

![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)
![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)
![[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7682149.png)
![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)


![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]-N-prop-2-enylacetamide](/img/structure/B7682169.png)
![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)